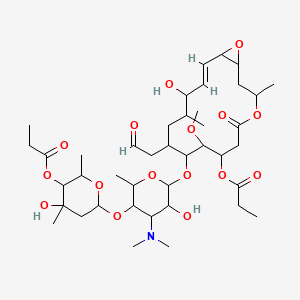
Maridomycin III
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Maridomycin ist ein Makrolid-Antibiotikum, das aus der Fermentationsbrühe von Streptomyces hygroscopicus gewonnen wird . Es ist bekannt für seine starke antibakterielle Aktivität gegen grampositive Bakterien und einige gramnegative Bakterien . Maridomycin ist besonders wirksam gegen klinische Isolate von Staphylococcus aureus, die gegen andere Antibiotika wie Erythromycin resistent sind .
Vorbereitungsmethoden
Maridomycin wird typischerweise aus der Fermentationsbrühe von Streptomyces hygroscopicus isoliert . Der Prozess beinhaltet die Extraktion der Verbindung mit Ethylacetat bei pH 8, die Übertragung in Wasser bei pH 3 und dann zurück in Ethylacetat bei pH 8 . Der Ethylacetatextrakt wird konzentriert und das Rohmaterial aus Benzol kristallisiert . Industrielle Produktionsmethoden folgen ähnlichen Extraktions- und Kristallisationsprozessen, um Maridomycin in reiner Form zu erhalten .
Analyse Chemischer Reaktionen
Maridomycin durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution . Eine bemerkenswerte Reaktion ist die kolorimetrische Bestimmung von Maridomycin, die die Reaktion seiner Epoxygruppe mit Pikrinsäure in Ethylacetat beinhaltet . Diese Reaktion erzeugt ein Produkt mit Absorptionsmaxima bei 415 und 475-480 nm in Alkali . Häufig verwendete Reagenzien in diesen Reaktionen sind Ethylacetat, Pikrinsäure und Kaliumhydroxid . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Derivate von Maridomycin mit modifizierten funktionellen Gruppen .
Wissenschaftliche Forschungsanwendungen
Maridomycin hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung. In der Chemie wird es verwendet, um die Synthese und Modifikation von Makrolid-Antibiotika zu untersuchen . In der Biologie wird Maridomycin verwendet, um die Mechanismen der bakteriellen Resistenz und die Entwicklung neuer antibakterieller Wirkstoffe zu untersuchen . In der Medizin wird Maridomycin für sein Potenzial untersucht, Infektionen zu behandeln, die durch antibiotikaresistente Bakterien verursacht werden . Darüber hinaus hat Maridomycin industrielle Anwendungen bei der Produktion anderer Makrolid-Antibiotika und verwandter Verbindungen .
Wirkmechanismus
Maridomycin entfaltet seine Wirkung durch Bindung an das bakterielle Ribosom, wodurch die Proteinsynthese gehemmt wird . Diese Wirkung verhindert das Wachstum und die Vermehrung der Bakterien, was letztendlich zu ihrem Tod führt . Die molekularen Ziele von Maridomycin umfassen die 50S-Untereinheit des bakteriellen Ribosoms . Die an seinem Wirkmechanismus beteiligten Wege beziehen sich auf die Hemmung der Peptidbindungsbildung und die Störung der bakteriellen Proteinsynthese .
Wirkmechanismus
Maridomycin exerts its effects by binding to the bacterial ribosome, inhibiting protein synthesis . This action prevents the bacteria from growing and replicating, ultimately leading to their death . The molecular targets of maridomycin include the 50S subunit of the bacterial ribosome . The pathways involved in its mechanism of action are related to the inhibition of peptide bond formation and the disruption of bacterial protein synthesis .
Vergleich Mit ähnlichen Verbindungen
Maridomycin ähnelt anderen Makrolid-Antibiotika wie Erythromycin, Josamycin und Kitamycin . Maridomycin ist einzigartig in seiner Fähigkeit, das Wachstum bestimmter antibiotikaresistenter Stämme von Staphylococcus aureus zu hemmen . Andere ähnliche Verbindungen sind Leucomycin, Carbomycin und SF-8373 . Die Besonderheit von Maridomycin liegt in seinem spezifischen antibakteriellen Spektrum und seiner Stabilität unter verschiedenen pH-Bedingungen .
Eigenschaften
Molekularformel |
C41H67NO16 |
|---|---|
Molekulargewicht |
830 g/mol |
IUPAC-Name |
[(14E)-9-[4-(dimethylamino)-3-hydroxy-5-(4-hydroxy-4,6-dimethyl-5-propanoyloxyoxan-2-yl)oxy-6-methyloxan-2-yl]oxy-13-hydroxy-8-methoxy-3,12-dimethyl-5-oxo-10-(2-oxoethyl)-4,17-dioxabicyclo[14.1.0]heptadec-14-en-7-yl] propanoate |
InChI |
InChI=1S/C41H67NO16/c1-11-30(45)55-29-19-32(47)51-22(4)18-28-27(54-28)14-13-26(44)21(3)17-25(15-16-43)37(38(29)50-10)58-40-35(48)34(42(8)9)36(23(5)53-40)57-33-20-41(7,49)39(24(6)52-33)56-31(46)12-2/h13-14,16,21-29,33-40,44,48-49H,11-12,15,17-20H2,1-10H3/b14-13+ |
InChI-Schlüssel |
FFXJTOKFQATYBI-BUHFOSPRSA-N |
SMILES |
CCC(=O)OC1CC(=O)OC(CC2C(O2)C=CC(C(CC(C(C1OC)OC3C(C(C(C(O3)C)OC4CC(C(C(O4)C)OC(=O)CC)(C)O)N(C)C)O)CC=O)C)O)C |
Isomerische SMILES |
CCC(=O)OC1CC(=O)OC(CC2C(O2)/C=C/C(C(CC(C(C1OC)OC3C(C(C(C(O3)C)OC4CC(C(C(O4)C)OC(=O)CC)(C)O)N(C)C)O)CC=O)C)O)C |
Kanonische SMILES |
CCC(=O)OC1CC(=O)OC(CC2C(O2)C=CC(C(CC(C(C1OC)OC3C(C(C(C(O3)C)OC4CC(C(C(O4)C)OC(=O)CC)(C)O)N(C)C)O)CC=O)C)O)C |
Synonyme |
maridomycin III |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



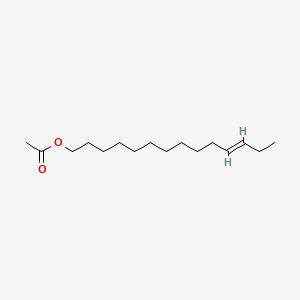
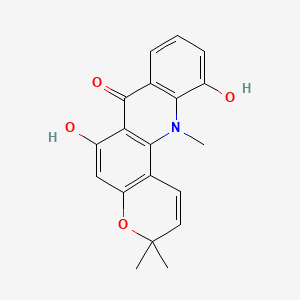

![2H-Pyran-2-one,4-dihydroxy-2,4,5-trimethyl-2-furanyl)-1,3,5,7-octatetraenyl]-](/img/structure/B1234618.png)


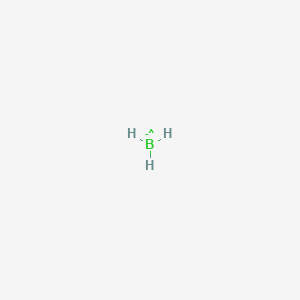
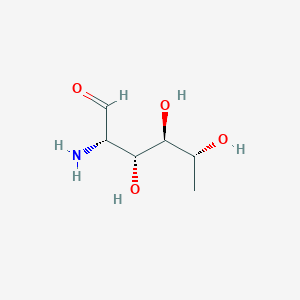

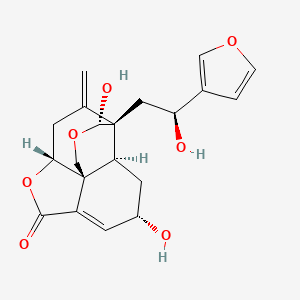

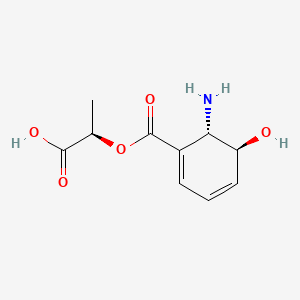
![[(Z)-3,4-dihydro-2H-naphthalen-1-ylideneamino] 3-methylbenzoate](/img/structure/B1234630.png)
